molecular formula C10H16N4 B1586589 6-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 55403-35-5

6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No. B1586589
CAS RN: 55403-35-5
M. Wt: 192.26 g/mol
InChI Key: NZTCEWZBMOTKCJ-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 55403-35-5 . It has a molecular weight of 192.26 .


Synthesis Analysis

The synthesis of “6-(4-Methylpiperazin-1-yl)pyridin-3-amine” involves several steps. One method involves the use of 10% Palladium on carbon as a catalyst. The compound 1-methyl-4-(5-nitropyridin-2-yl)piperazine is dissolved in ethanol and the solution is stirred at room temperature for 6 hours under a hydrogen atmosphere . The catalyst is then filtered out and the solvent is removed under reduced pressure to yield “6-(4-Methylpiperazin-1-yl)pyridin-3-amine” as a brown viscous oil which solidifies under vacuum .


Molecular Structure Analysis

The molecular structure of “6-(4-Methylpiperazin-1-yl)pyridin-3-amine” is represented by the linear formula C10H16N4 . The InChI Code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 .


Chemical Reactions Analysis

The compound “6-(4-Methylpiperazin-1-yl)pyridin-3-amine” can participate in various chemical reactions. For instance, it can react with tert-butyl 2-((2-chloro-5-fluoropyrimidin-4-ylamino)methyl)-pyrrolidine-1-carboxylate in the presence of trifluoroacetic acid (TFA) to yield a new compound .


Physical And Chemical Properties Analysis

“6-(4-Methylpiperazin-1-yl)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Scientific Research Applications

  • Summary of the Application : This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity .
  • Methods of Application or Experimental Procedures : The derivatives were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The inhibitory concentrations (IC50) of the compounds were determined .
  • Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with IC50 ranging from 1.35 to 2.18 mM . The most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 M .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While the future directions for “6-(4-Methylpiperazin-1-yl)pyridin-3-amine” are not explicitly mentioned in the search results, it’s clear that research is ongoing into the potential applications of this compound and similar compounds, particularly in the field of anti-tubercular agents .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTCEWZBMOTKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376932
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-yl)pyridin-3-amine

CAS RN

55403-35-5
Record name 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55403-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An amount of 1 g (4.48 mmol) of 1-Methyl-4-(5-nitro-pyridin-2-yl)-piperazine is dissolved in methanol (50 mL), followed by a catalytic amount of 10% Pd/C. The mixture is hydrogenated at 35-40 psi for 3 hours, filtrated through celite followed by evaporation to give 900 mg (100% yield) of purple solid; mp 97-98° C. MS (ESI) m/z 193.1 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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